Chlorogenic acid hemihydrate

Vue d'ensemble

Description

Chlorogenic acid hemihydrate is a complex organic compound characterized by its multiple hydroxyl groups and a phenylpropanoid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Chlorogenic acid hemihydrate typically involves multiple steps, including the protection and deprotection of hydroxyl groups, esterification, and selective reduction. The reaction conditions often require precise temperature control, the use of specific catalysts, and careful purification techniques to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.

Analyse Des Réactions Chimiques

Covalent Reaction Mechanisms

Covalent interactions involve the formation of stable bonds between CGA and other molecules, primarily through nucleophilic attack on reactive intermediates like quinones.

Alkaline-Mediated Protein Conjugation

Under alkaline conditions, CGA undergoes oxidation to form reactive quinones. These intermediates react with nucleophilic amino groups (e.g., lysine residues) or sulfhydryl groups in proteins, forming irreversible covalent bonds . This reaction alters protein solubility, emulsification properties, and antioxidant activity .

Free Radical-Induced Cross-Linking

Free radicals generated during oxidative stress can activate CGA moieties, enabling covalent cross-linking with proteins. This mechanism is critical in food systems for enhancing protein functionality and stability .

Non-Covalent Interactions

Non-covalent binding relies on reversible forces such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Antioxidant Reactions

CGA’s antioxidant activity stems from its polyphenolic structure, which includes five hydroxyl groups and a carboxyl group . Key mechanisms:

-

Free radical scavenging : Hydroxyl groups donate hydrogen atoms to neutralize ROS (e.g., hydroxyl radicals, superoxide anions) .

-

Protein-polyphenol complexation : Hydrogen bonds between CGA and proteins create a barrier against free radical diffusion, amplifying antioxidant effects .

-

Enzyme activation : Upregulates Nrf2 signaling pathways, enhancing endogenous antioxidants like glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) .

Biological Reactions

CGA hemihydrate engages in biologically relevant reactions, including enzyme inhibition and metabolic regulation.

Enzyme Inhibition

-

α-Glucosidase and α-amylase : Forms 1:1 complexes with these enzymes, inhibiting carbohydrate digestion. IC₅₀ values for α-amylase and α-glucosidase are 21.93 μg/mL and 27.14 μg/mL, respectively .

-

DNA methyltransferases : Inhibits prokaryotic M.SssI and human DNMT1 (IC₅₀ = 0.75 μM and 0.9 μM) .

Metabolic Modulation

-

Glucose transport : Activates AMPK pathways in skeletal muscle, enhancing glucose uptake .

-

Lipid metabolism : Upregulates PPAR-α in the liver, reducing triglycerides and free fatty acids .

Key Research Findings and Implications

Applications De Recherche Scientifique

Biological Activities and Mechanisms

Chlorogenic acid exhibits a range of biological activities, including:

- Antioxidant Properties : CGA acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress. It enhances the expression of antioxidant enzymes through the Nrf2/ARE signaling pathway, which is crucial for cellular defense against oxidative damage .

- Anti-inflammatory Effects : CGA has been shown to modulate inflammatory responses, making it beneficial in conditions characterized by chronic inflammation .

- Antimicrobial Activity : Research indicates that CGA exhibits both bacteriostatic and bactericidal effects against various pathogens, contributing to its potential use in food preservation and as a natural antimicrobial agent .

Applications in Medicine

CGA's therapeutic potential has been explored in several medical contexts:

- Metabolic Disorders : Studies have demonstrated that CGA can improve insulin sensitivity and regulate glucose metabolism, which is beneficial for managing type 2 diabetes. In animal models, CGA supplementation has shown to reduce fatty acid synthesis and enhance lipid oxidation, thereby aiding weight management .

- Reproductive Health : A recent study evaluated the protective effects of CGA on testicular tissues in rats with induced asthenozoospermia. The results indicated that CGA improved sperm quality and hormonal balance while mitigating oxidative damage .

Applications in Food Science

CGA is increasingly recognized for its applications in the food industry:

- Food Additives : Due to its antioxidant properties, CGA is used as a natural preservative to extend the shelf life of food products by preventing oxidative rancidity.

- Functional Foods : CGA is incorporated into functional foods aimed at enhancing health benefits, including those targeting metabolic health and cardiovascular protection.

- Protein Modification : The interaction between proteins and CGA can modify the structural and functional properties of proteins, enhancing their emulsification and solubility in food systems. This application is particularly relevant for developing novel protein-based products .

Data Tables

The following tables summarize key findings related to the applications of chlorogenic acid hemihydrate:

| Application Area | Effect/Benefit | Mechanism |

|---|---|---|

| Medicine | Improved insulin sensitivity | Modulation of glucose metabolism |

| Enhanced sperm quality | Antioxidant protection in reproductive tissues | |

| Food Science | Natural preservative | Antioxidant activity preventing oxidative damage |

| Modified protein functionalities | Interaction with protein structures enhancing emulsification |

Case Study 1: Antioxidant Effects in Diabetic Rats

In a study involving diabetic rats, chlorogenic acid was administered to evaluate its effects on blood glucose levels and oxidative stress markers. Results showed a significant reduction in fasting blood glucose levels and an increase in antioxidant enzyme activity compared to control groups .

Case Study 2: Protective Effects on Testicular Health

Research conducted on rats with tripterygium glycoside-induced reproductive toxicity highlighted that chlorogenic acid treatment improved sperm motility and reduced oxidative stress markers in testicular tissues. This suggests potential applications for CGA in treating male infertility related to oxidative damage .

Mécanisme D'action

The mechanism of action of Chlorogenic acid hemihydrate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity or altering their function. Additionally, the phenylpropanoid moiety may interact with cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Chlorogenic acid hemihydrate

- This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its specific stereochemistry and the presence of multiple hydroxyl groups

Activité Biologique

Chlorogenic acid (CGA), particularly in its hemihydrate form, is a polyphenolic compound with significant biological activities. It is widely recognized for its presence in various plants, especially coffee, and has been the subject of extensive research due to its potential health benefits. This article delves into the biological activities of chlorogenic acid hemihydrate, supported by data tables, case studies, and detailed research findings.

Overview of this compound

Chlorogenic acid is primarily synthesized in plants through the shikimic acid pathway and is known for its antioxidant, anti-inflammatory, and anti-cancer properties. It exists in various forms, with this compound being one of the most studied variants due to its stability and bioavailability.

Biological Activities

The biological activities of this compound can be categorized as follows:

- Antioxidant Properties : CGA exhibits strong antioxidant effects by scavenging free radicals and enhancing endogenous antioxidant enzyme activity. It has been shown to activate the Nrf2 signaling pathway, which regulates the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

- Anti-inflammatory Effects : Studies indicate that CGA can reduce inflammation by inhibiting pro-inflammatory cytokines like IL-1β and TNF-α. This property is beneficial in managing conditions such as arthritis and other inflammatory diseases .

- Metabolic Regulation : CGA plays a crucial role in glucose metabolism, aiding in the regulation of blood sugar levels. It has been shown to reduce postprandial glycemia and improve insulin sensitivity .

- Antimicrobial Activity : Chlorogenic acid demonstrates antibacterial properties against various pathogens, making it a potential candidate for natural preservatives .

- Neuroprotective Effects : Research indicates that CGA can protect neuronal cells from oxidative stress, which may help in preventing neurodegenerative diseases .

Case Studies

- Diabetes Management : A systematic review highlighted that CGA supplementation significantly reduced fasting blood glucose levels and improved insulin sensitivity in diabetic patients .

- Cancer Research : In animal studies, chlorogenic acid has been shown to inhibit tumor growth by modulating metabolic pathways related to cancer cell proliferation .

- Cardiovascular Health : Clinical trials have demonstrated that CGA can lower serum cholesterol levels and improve lipid profiles, which are critical factors in cardiovascular disease prevention .

Table 1: Summary of Biological Activities of this compound

Table 2: Clinical Findings on this compound

| Study Type | Findings | Population |

|---|---|---|

| Randomized Controlled Trial | Reduced fasting blood glucose by 2.35 mg/dL | Diabetic patients |

| Animal Study | Inhibited tumor growth in mice | Mice |

| Cohort Study | Improved lipid profiles; reduced LDL cholesterol | Adults |

Propriétés

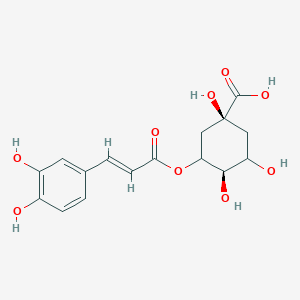

IUPAC Name |

(1S,4R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+/t11?,12?,14-,16+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVRJTMFETXNAD-CEMWGLCESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C([C@H](C(C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.